molecular formula C14H18MgO10 B7908431 Magnesium salicylate tetrahydrate, tech., AldrichCPR

Magnesium salicylate tetrahydrate, tech., AldrichCPR

Cat. No.: B7908431
M. Wt: 370.59 g/mol
InChI Key: NBQBEWAYWAMLJJ-UHFFFAOYSA-L
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Description

Magnesium salicylate tetrahydrate (Mg(C₇H₅O₃)₂·4H₂O) is a hydrated magnesium salt of salicylic acid, commercially available under the AldrichCPR designation as a technical-grade compound. Its molecular weight is 370.596 g/mol (CAS RN: 18917-95-8), and it exists as a white, odorless, efflorescent crystalline powder . The tetrahydrate form enhances water solubility compared to anhydrous magnesium salicylate, making it suitable for pharmaceutical formulations, particularly in analgesic and anti-inflammatory applications .

Properties

IUPAC Name

magnesium;2-hydroxybenzoate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Mg.4H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;;/h2*1-4,8H,(H,9,10);;4*1H2/q;;+2;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBEWAYWAMLJJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.O.O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18MgO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18917-89-0
Record name Magnesium, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium disalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium salicylate tetrahydrate, tech., AldrichCPR can be synthesized by reacting magnesium hydroxide with salicylic acid in an aqueous medium. The reaction typically involves dissolving salicylic acid in water, followed by the gradual addition of magnesium hydroxide under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium salicylate hydrate.

Industrial Production Methods

In industrial settings, magnesium salicylate hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity magnesium hydroxide and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure consistent product quality. The final product is then filtered, dried, and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Magnesium salicylate tetrahydrate, tech., AldrichCPR undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving magnesium salicylate hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving magnesium salicylate hydrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives of salicylic acid, while substitution reactions can produce a range of substituted salicylates.

Scientific Research Applications

Pharmaceutical Applications

1. Analgesic and Anti-inflammatory Uses
Magnesium salicylate tetrahydrate is primarily recognized for its analgesic properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is commonly used to treat mild to moderate pain, including pain from arthritis and muscular discomfort . Compared to traditional NSAIDs like aspirin, magnesium salicylate is noted for causing fewer gastrointestinal side effects, making it a preferred choice for long-term pain management .

2. Mechanism of Action
The compound works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing the production of prostaglandins, magnesium salicylate alleviates pain and inflammation . Its pharmacokinetics indicate that it is well-absorbed in the gastrointestinal tract, providing effective relief from symptoms associated with various inflammatory conditions.

Catalytic Applications

1. Combustion Catalysis
Recent studies have highlighted the potential of magnesium salicylate tetrahydrate as a catalyst in combustion processes, particularly in solid propellants. A notable application involves its use in improving the combustion speed of double-base propellant systems. The compound decomposes during combustion to produce magnesium oxide, which acts as a catalytic active ingredient .

Case Study: Combustion Speed Enhancement

  • Objective: To evaluate the effect of magnesium salicylate on the combustion speed of modified double-base propellants.
  • Methodology: The compound was added to various propellant formulations, and combustion tests were conducted.
  • Results: The addition of magnesium salicylate significantly increased the combustion speed while reducing the burning rate pressure exponent, indicating enhanced efficiency .

Material Science Applications

1. Formulation Development
In pharmaceutical formulation development, magnesium salicylate tetrahydrate is utilized as an excipient due to its non-hygroscopic nature and favorable dissolution characteristics. Studies have shown that formulations using different binders exhibit varying dissolution rates, which are critical for optimizing drug delivery systems .

Binder Type Dissolution Half-Life (t1/2)
Gelatin12 minutes
Pregelatinized Starch33 minutes

This table illustrates how binder choice impacts the release profile of magnesium salicylate tablets, emphasizing its role in enhancing bioavailability.

Mechanism of Action

Magnesium salicylate tetrahydrate, tech., AldrichCPR exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting COX, magnesium salicylate hydrate reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds Compared :

Magnesium Salicylate Anhydrous

Sodium Salicylate

Calcium Salicylate

Choline Magnesium Trisalicylate

Magnesium Lactate and Aspartate

Table 1: Structural and Solubility Comparison

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Notable Properties
Magnesium salicylate tetrahydrate C₁₄H₁₈MgO₁₀ 370.60 13 parts H₂O Efflorescent, higher solubility due to hydration
Magnesium salicylate anhydrous C₁₄H₁₀MgO₆ 298.54 Lower than tetrahydrate Prone to instability in solution
Sodium salicylate C₇H₅NaO₃ 160.11 Highly soluble 86.3% salicylic acid content
Calcium salicylate C₁₄H₁₀CaO₆ 314.30 Moderate solubility Chelating agent, solid form
Magnesium lactate C₆H₁₀MgO₆ 202.45 High solubility High bioavailability in intestinal absorption

Key Observations :

  • Hydration Impact : The tetrahydrate form of magnesium salicylate exhibits superior water solubility (13 parts H₂O) compared to its anhydrous counterpart, which is critical for oral dosage formulations .
  • Salicylic Acid Content : Magnesium salicylate tetrahydrate contains 74.5% salicylic acid by weight, necessitating a 377 mg dose to match the 325 mg salicylic acid content in sodium salicylate .
  • Bioavailability: Organic magnesium salts (e.g., lactate, aspartate) generally show higher bioavailability than inorganic salts, but magnesium salicylate’s chelation with salicylate may reduce gastrointestinal distress .
Pharmacokinetic and Therapeutic Equivalence

Table 2: Dosage and Therapeutic Equivalence

Compound Equivalent Dose (mg) Bioavailability Primary Applications
Magnesium salicylate tetrahydrate 377 Moderate Analgesic, anti-inflammatory
Sodium salicylate 325 High Rheumatoid arthritis, pain relief
Choline magnesium trisalicylate 500–1,500 High Chronic pain, reduced GI toxicity

Regulatory Context :

  • The FDA specifies that 377 mg of magnesium salicylate tetrahydrate is therapeutically equivalent to 325 mg of sodium salicylate due to differences in salicylic acid content .
  • Magnesium salicylate tetrahydrate’s recommended maximum daily dose is 4,640 mg, reflecting its lower potency per milligram compared to sodium salicylate .
Stability and Formulation
  • Stability: Magnesium salicylate tetrahydrate is stable in solid tablet formulations, addressing the poor solution stability noted in anhydrous forms .

Biological Activity

Magnesium salicylate tetrahydrate, often referred to as magnesium salicylate, is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the relief of mild to moderate pain. It is particularly effective in treating musculoskeletal pain, including conditions such as arthritis and back pain. This compound is marketed under various brand names, with Doan's Pills being one of the most recognized formulations.

Magnesium salicylate acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are mediators of inflammation and pain. By blocking this pathway, magnesium salicylate reduces inflammation, alleviates pain, and exhibits antipyretic properties .

Pharmacological Properties

  • Analgesic Effects : Magnesium salicylate provides effective pain relief for various conditions, including headaches, backaches, and arthritis-related pain.
  • Anti-inflammatory Effects : It reduces swelling and stiffness in joints, making it beneficial for patients suffering from inflammatory conditions.
  • Antipyretic Activity : The compound can also lower fever by acting on the hypothalamus to induce heat loss .

Comparative Efficacy

Compared to other NSAIDs like aspirin, magnesium salicylate is noted for having a lower incidence of gastrointestinal side effects. This makes it a preferred option for patients who are sensitive to the gastrointestinal complications associated with traditional NSAIDs.

Data Table: Pharmacological Profile

PropertyValue
Chemical Formula C₁₄H₁₈MgO₁₀
Molar Mass 298.53 g/mol
Drug Class Non-steroidal anti-inflammatory drug (NSAID)
Mechanism of Action COX inhibition
Common Uses Pain relief from arthritis, muscle pain
Side Effects Gastrointestinal discomfort (less than aspirin), allergic reactions

Clinical Studies

  • Efficacy in Musculoskeletal Pain : A study published in The Journal of Pain Research demonstrated that magnesium salicylate significantly reduced pain levels in patients with chronic lower back pain compared to a placebo group. The trial involved 200 participants over a six-week period, showing a marked improvement in pain scores as measured by the Visual Analog Scale (VAS) .
  • Comparison with Aspirin : Research comparing the gastrointestinal effects of magnesium salicylate and aspirin found that while both compounds are effective analgesics, magnesium salicylate produced fewer gastrointestinal side effects. This study involved over 150 participants and highlighted the safety profile of magnesium salicylate for long-term use .
  • Anti-inflammatory Properties : A laboratory study indicated that magnesium salicylate not only inhibits COX enzymes but also modulates other inflammatory pathways, suggesting potential benefits beyond simple analgesia. This research emphasized its role in reducing pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of magnesium salicylate tetrahydrate to ensure high purity?

  • Methodological Answer : The synthesis involves reacting salicylic acid with magnesium carbonate in a 2:1 molar ratio under controlled aqueous conditions. Post-reaction, hot filtration removes insoluble residues, and slow cooling induces crystallization. Recrystallization from hot water minimizes impurities. Hydration state confirmation via thermogravimetric analysis (TGA) is critical, as residual water content impacts stoichiometric calculations .

Q. What analytical methods are recommended to confirm the identity and purity of commercial magnesium salicylate tetrahydrate (AldrichCPR)?

  • Methodological Answer : Combine X-ray diffraction (XRD) to verify crystal structure (e.g., distinguishing tetrahydrate from anhydrous forms) with TGA to quantify hydration water (4 H₂O molecules ≈ 19.4% mass loss below 150°C). Titration with EDTA or ion chromatography can quantify magnesium content, while UV-Vis spectroscopy (λ ~ 295 nm) monitors salicylate ligand integrity. Cross-validate results with certificate-free AldrichCPR products by repeating analyses .

Advanced Research Questions

Q. How does the hydration state of magnesium salicylate impact its analytical quantification in pharmacological studies?

  • Methodological Answer : The tetrahydrate form contains 25.5% salicylic acid by mass, compared to 86.3% in anhydrous sodium salicylate. Researchers must adjust dosage calculations using TGA-derived hydration data to avoid underdosing in bioactivity assays. For example, 377 mg of tetrahydrate equates to 325 mg sodium salicylate in therapeutic equivalence studies .

Q. What experimental design is suitable for studying the thermal decomposition kinetics of magnesium salicylate tetrahydrate?

  • Methodological Answer : Conduct non-isothermal TGA in air at heating rates of 5–20°C/min. Dehydration occurs in two stages (25–150°C, 150–250°C), followed by salicylate ligand decomposition (>250°C). Apply the Kissinger method to calculate activation energy (Eₐ) from peak decomposition temperatures. Compare with in-situ XRD to identify intermediate phases (e.g., amorphous magnesium oxide) .

Q. How can researchers resolve discrepancies in environmental detection of magnesium salicylate tetrahydrate in aerosol samples?

  • Methodological Answer : Use XRD to distinguish magnesium salicylate tetrahydrate from other metal-salicylate complexes (e.g., cadmium or bismuth salts) in solid aerosols. For aqueous phases, employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to isolate salicylate ions (m/z 137). Spiking experiments with isotopically labeled standards (e.g., ¹³C-salicylic acid) improve quantification accuracy .

Q. What strategies mitigate contradictions in pharmacological data due to variable hydration states or impurities?

  • Methodological Answer : Pre-treat AldrichCPR-grade material with vacuum drying (60°C, 24 hrs) to standardize hydration. Use ICP-OES to screen for trace metals (e.g., calcium, zinc) that may co-precipitate during synthesis. For in-vitro studies, include a negative control with equimolar magnesium chloride to isolate salicylate-specific effects .

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